molecular formula C18H16N2O3S2 B318569 N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B318569
M. Wt: 372.5 g/mol
InChI Key: ONRKYTIANYYGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, blocking their activity and thereby affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H16N2O3S2/c21-18(17-7-4-12-24-17)20-15-8-10-16(11-9-15)25(22,23)19-13-14-5-2-1-3-6-14/h1-12,19H,13H2,(H,20,21)

InChI Key

ONRKYTIANYYGIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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